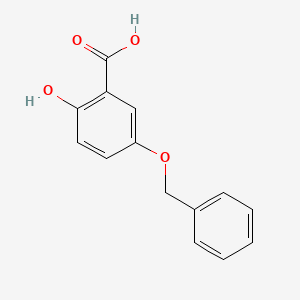

5-(Benzyloxy)-2-hydroxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxy-5-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNERJPORNFOLIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Benzyloxy)-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(Benzyloxy)-2-hydroxybenzoic acid, a key intermediate in various synthetic pathways, particularly in the realm of drug discovery and development. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols for the characterization of this and similar molecules.

Molecular Identity and Structural Elucidation

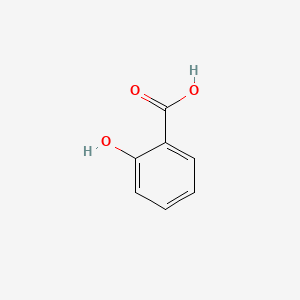

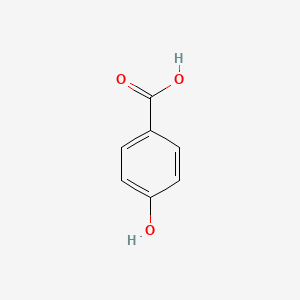

This compound, also known as 5-benzyloxysalicylic acid, is an aromatic carboxylic acid. Its structure is characterized by a salicylic acid core with a benzyl ether linkage at the 5-position. This benzyloxy group significantly influences the molecule's lipophilicity and, consequently, its solubility and potential bioavailability in medicinal chemistry applications.[1]

Chemical Structure:

Sources

An In-Depth Technical Guide to 5-(Benzyloxy)-2-hydroxybenzoic Acid (CAS: 16094-44-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Benzyloxy)-2-hydroxybenzoic acid, a salicylic acid derivative with significant potential as a versatile intermediate in medicinal chemistry and drug discovery. The strategic placement of the benzyloxy group at the C5 position modifies the electronic and lipophilic properties of the parent salicylic acid scaffold, opening avenues for the development of novel therapeutic agents. This document details the physicochemical properties, synthesis, analytical characterization, and known biological activities of this compound, with a focus on its potential as an anti-inflammatory and antimicrobial agent. All protocols and data are presented to support further research and application in drug development.

Chemical and Physical Properties

This compound, also known as 5-benzyloxysalicylic acid, is a solid organic compound at room temperature. The introduction of the benzyl group significantly increases its lipophilicity compared to its parent compound, 2,5-dihydroxybenzoic acid. This modification is often employed in medicinal chemistry to potentially enhance bioavailability.[1]

| Property | Value | Source |

| CAS Number | 16094-44-3 | [2] |

| Molecular Formula | C₁₄H₁₂O₄ | [2] |

| Molecular Weight | 244.24 g/mol | [2] |

| IUPAC Name | 2-hydroxy-5-(phenylmethoxy)benzoic acid | [2] |

| Synonyms | 5-Benzyloxysalicylic acid, 5-(Benzyloxy)-2-hydroxy-benzoic acid | [2] |

| Appearance | Solid | [3] |

| Flash Point | 166 °C | [4] |

| Complexity | 273 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bond Count | 4 | [2] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the selective benzylation of 2,5-dihydroxybenzoic acid (gentisic acid). The key challenge in this synthesis is the regioselective protection of the hydroxyl group at the C5 position, as the C2 hydroxyl group can also react. The increased acidity of the C2 hydroxyl group, due to intramolecular hydrogen bonding with the carboxylic acid, can be exploited to achieve selectivity.

Synthetic Protocol: Selective Benzylation of 2,5-Dihydroxybenzoic Acid

This protocol is based on standard benzylation procedures for phenols, optimized for regioselectivity.

Materials:

-

2,5-Dihydroxybenzoic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 2,5-dihydroxybenzoic acid (1.0 eq) in anhydrous acetone or DMF.

-

Add finely ground potassium carbonate (2.5 eq). The carbonate acts as a base to deprotonate the phenolic hydroxyl groups.

-

Slowly add benzyl bromide (1.1 eq) to the suspension at room temperature while stirring vigorously.

-

Heat the reaction mixture to reflux (for acetone) or to 55-60 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to protonate any unreacted starting material and the product.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Caption: Synthetic workflow for this compound.

Analytical Characterization

Accurate characterization of the synthesized compound is crucial for its use in further research and development. The following are the expected analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the salicylic acid and benzyl rings, as well as the methylene protons of the benzyl group. The protons on the salicylic acid ring will appear as doublets and a doublet of doublets, with coupling constants indicative of their ortho and meta relationships. The benzylic protons will typically appear as a singlet around 5.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon, the aromatic carbons, and the benzylic carbon. The chemical shifts of the aromatic carbons are influenced by the electron-donating and electron-withdrawing effects of the hydroxyl, carboxyl, and benzyloxy substituents.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A sharp C=O stretch from the carboxylic acid, around 1680-1710 cm⁻¹.

-

C-O stretching vibrations for the ether and phenol.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) in negative mode is expected to show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 243.06.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for purity analysis and quantification. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid like formic or trifluoroacetic acid to ensure the protonation of the carboxylic acid) is a suitable starting point. Detection can be performed using a UV detector at a wavelength corresponding to the absorbance maximum of the compound.

Caption: Analytical workflow for compound characterization.

Biological Activity and Mechanism of Action

While specific biological data for this compound is limited in publicly accessible literature, the activities of its parent compounds and derivatives provide strong indications of its potential therapeutic applications.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Salicylic acid and its derivatives are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[3] The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. There are two main isoforms, COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[5]

Derivatives of 5-acetamido-2-hydroxybenzoic acid, which share a similar substitution pattern, have been shown to exhibit selectivity for COX-2.[6] It is hypothesized that the benzyloxy group at the C5 position of this compound may orient the molecule within the active site of COX-2, leading to selective inhibition.

Caption: Postulated mechanism of COX-2 inhibition.

Antioxidant Activity

Hydroxybenzoic acids are known to possess antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.[7][8][9] The antioxidant capacity is influenced by the number and position of hydroxyl groups on the aromatic ring.[7] The mechanism of action typically involves hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET) to neutralize reactive oxygen species.[10] While the C5 hydroxyl group is benzylated in the title compound, the remaining C2 hydroxyl group can still participate in antioxidant activity.

Antimicrobial Activity

Salicylic acid and its derivatives have demonstrated antibacterial and antifungal properties.[11][12] The proposed mechanism of action involves the disruption of the bacterial cell membrane, leading to the leakage of intracellular components.[13] The increased lipophilicity of this compound due to the benzyl group may facilitate its transport across microbial cell membranes, potentially enhancing its antimicrobial efficacy compared to unsubstituted salicylic acid.

Safety and Handling

Based on the available GHS data, this compound is classified as a hazardous substance.[2][14]

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

Work in a well-ventilated area, preferably a chemical fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

-

Avoid inhalation of dust.[12]

-

Avoid contact with skin and eyes.[12]

-

Wash hands thoroughly after handling.[12]

In case of exposure, follow standard first-aid procedures and seek medical attention.[12] For detailed information, consult a comprehensive Safety Data Sheet (SDS) from the supplier.[11][12][14]

Applications in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of more complex molecules with therapeutic potential. Its utility has been noted in the development of:

-

HIV-1 Integrase Inhibitors: The salicylate scaffold is a key feature in a class of inhibitors that target the catalytic domain of HIV-1 integrase.

-

Anti-inflammatory Agents: As discussed, it is a promising scaffold for the development of selective COX-2 inhibitors.

-

Antimicrobial Agents: Its potential as a lead compound for new antibacterial and antifungal drugs warrants further investigation.

-

Sirtuin Inhibitors: The 2-hydroxybenzoic acid moiety has been identified as a key functional group for the selective inhibition of SIRT5, a target for metabolic diseases and cancer.[15]

Conclusion

This compound is a compound of significant interest for medicinal chemists and drug development professionals. Its synthesis is achievable through selective benzylation of a readily available starting material. The presence of the benzyloxy group imparts favorable physicochemical properties, and the salicylic acid core provides a foundation for a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. This technical guide provides a solid foundation for researchers to further explore the therapeutic potential of this versatile molecule. Further studies are warranted to fully elucidate its specific biological targets and to quantify its activity in various in vitro and in vivo models.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Xu, X. M., Sansores-Garcia, L., Chen, X. M., Matijevic-Aleksic, N., Du, M., & Wu, K. K. (2000). Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate. Proceedings of the National Academy of Sciences, 97(21), 11281–11286. [Link]

-

Gullu, M., Bakir, T., & Bektas, H. (2022). Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential. Chemistry & Biodiversity, 19(12), e202200781. [Link]

-

Velika, B., & Kron, I. (2012). Antioxidant properties of benzoic acid derivatives against superoxide radical. Free Radicals and Antioxidants, 2(4), 62-67. [Link]

-

Das, S., Sarmah, S., Chikkaputtaiah, C., & N, S. (2022). (A) The inhibition of COX-2 production in inflamed CaCo-2 cells, and (B) the direct relative inhibition of COX-2 by phenyl ethyl alcohol (PEA), salicylic acid (SA), salicylic acid phenyl ethyl ester (SAPE) and indomethacin (IM). ResearchGate. [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, S. N., & El-Sayed, M. A. (2021). New benzoic acid derivatives from Cassia italica growing in Saudi Arabia and their antioxidant activity. Pakistan Journal of Pharmaceutical Sciences, 34(5), 1845-1851. [Link]

-

Yilmaz, Z. K., Asim, B., & Ozdemir, O. (2021). In vitro antioxidant properties of 2-(4-(2-hydroxybenzylideneamino)benzylideneamino)benzoic acid. ICONTECH INTERNATIONAL JOURNAL, 5(3), 1-8. [Link]

-

Velika, B., & Kron, I. (2014). Antioxidant properties of benzoic acid derivatives against Superoxide radical. ResearchGate. [Link]

-

Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2021). Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor. Journal of the Pharmaceutical Society of Japan, 141(9), 1145-1154. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). [Link]

-

Oliveira, A. C. D. S., de Lacerda, D. I. V., de Melo, C. H., de Oliveira, G. A., de Almeida, L. R. C., da Silva, A. C., ... & da Silva, T. G. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(19), 6296. [Link]

-

Isamura, B. K., Patouossa, I., Kaba, I. E., Matondo, A., & Mpiana, P. T. (2022). Free Radical Scavenging Activity of Five Benzoic Acid Derivatives: A Theoretical M06-2X Study. Preprints.org. [Link]

-

Di Meo, F., Fabris, C., Gessini, A., Sgrignani, J., Tafi, A., & M, T. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 25(19), 4485. [Link]

-

Mochalov, V. I., & Mochalova, O. A. (2018). Methods for the synthesis of salicylic acid. A review. ResearchGate. [Link]

-

Kavanagh, S., & O'Keeffe, J. (2019). In vitro Antimicrobial Activity of Acne Drugs Against Skin-Associated Bacteria. Journal of Medicinal Food, 22(10), 1045-1049. [Link]

-

PubChem. 5-Formylsalicylic acid. National Center for Biotechnology Information. [Link]

-

Miltojević, A. B., Stojanović, N. M., Petrović, V. M., & Radulović, N. S. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Journal of the Serbian Chemical Society, 80(12), 1489-1500. [Link]

-

Alwan, M., Farhan, M., & Abdulateef, M. H. (2019). 1 H-NMR Spectrum of (B) 5-((4-carboxyphenyl) diazenyl)-2-hydroxy benzoic acid. ResearchGate. [Link]

-

Gowda, A., Hemalatha, K. V., Akshara, D., & Manushree, R. (2025). Solubilization of 5- Amino Salicylic Acid in Different Micellar Media: A Fluorescence Approach. International Journal of Chemical and Pharmaceutical Research Updates, 5(1), 1-7. [Link]

-

Mercer University. Synthesis of Salicylic Acid. [Link]

-

Di Meo, F., Fabris, C., Gessini, A., Sgrignani, J., Tafi, A., & M, T. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. ResearchGate. [Link]

- Google Patents. (2002). EP1238961B1 - Process for the preparation of benzyl esters of hydroxybenzoic acids.

-

BioWorld. (1998). Dual 5-LO and COX-2 inhibitors for inflammatory disorders. [Link]

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

Wang, Y., Zhang, Y., Wang, Y., & Li, Y. (2022). Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus. Foods, 11(19), 3097. [Link]

- Google Patents. (2003).

-

Torrens-Spence, M. P., Bobokalonov, J., Glinkerman, C. M., & Noel, J. P. (2023). Salicylic acid biosynthesis via the PAL pathway requires benzaldehyde synthase and a benzyl salicylate-specific esterase. Journal of Experimental Botany, 74(19), 5649–5661. [Link]

-

PubChem. 2,5-Dihydroxybenzoic acid. National Center for Biotechnology Information. [Link]

-

Moradi, M., Agha, E. M. H., Hemmati, S., Martinez, F., Kuentz, M., & Jouyban, A. (2020). Solubility of 5-aminosalicylic acid in {N-methyl-2-pyrrolidone + ethanol} mixtures at T = (293.2 to 313.2) K. Journal of Molecular Liquids, 306, 112774. [Link]

-

YouTube. (2010, January 15). Synthesis of salicylic acid part 1. [Link]

-

PubChem. 5-Benzyl-2-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

-

Khan, I. A., & Khan, A. (2008). Solubility Determination of Salicylic Acids and its Metabolite. Asian Journal of Chemistry, 20(6), 4261-4266. [Link]

-

Zhang, Y., Wang, Y., Ding, Y., & Li, Y. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 62, 128639. [Link]

-

ResearchGate. (2014). Dissolution Characteristics of Benzoic Acid and Salicylic Acid Mixtures in Reactive Media. [Link]

-

Alagić-Džambić, L., Sertović, E., & Spirtović-Halilović, S. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of aspirin on a microscale. RSC Education. [Link]

-

Chalmers University of Technology. (2024). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. [Link]

-

Semantic Scholar. (2022). In vitro and in vivo antimicrobial activity of an active plant-based quadrocomplex for skin hygiene. [Link]

-

Al-Rimawi, F., & Odeh, I. (2021). In Vitro Antioxidant, Antibacterial and Mechanisms of Action of Ethanolic Extracts of Five Tunisian Plants against Bacteria. Foods, 10(7), 1601. [Link]

-

Czarnecki, J., Huczyński, A., & J, C. (2019). Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. Molecules, 24(17), 3118. [Link]

Sources

- 1. US20030053964A1 - Process for the preparation of hydroxybenzoic benzyl esters - Google Patents [patents.google.com]

- 2. This compound | C14H12O4 | CID 11817392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. 5-(Phenylazo)salicylic acid | C13H10N2O3 | CID 76603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. digibuo.uniovi.es [digibuo.uniovi.es]

- 7. antiox.org [antiox.org]

- 8. New benzoic acid derivatives from Cassia italica growing in Saudi Arabia and their antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. preprints.org [preprints.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Imperative of Unambiguous Structural Verification

An In-depth Technical Guide to the Structural Elucidation of 5-(Benzyloxy)-2-hydroxybenzoic acid

In the realm of chemical and pharmaceutical sciences, the precise structural characterization of a molecule is the bedrock upon which all subsequent research is built. An erroneously assigned structure can invalidate extensive biological screening, pharmacokinetic studies, and mechanistic investigations, leading to a significant loss of time and resources. This compound (C₁₄H₁₂O₄, M.W. 244.24 g/mol )[1][2], a derivative of salicylic acid, serves as an exemplary case for demonstrating a modern, integrated approach to structural elucidation. Its architecture, featuring two distinct aromatic rings, multiple oxygen-containing functional groups, and several substitution patterns, requires a synergistic application of diverse analytical techniques to resolve its constitution with absolute certainty.

This guide eschews a simple recitation of methods. Instead, it offers a strategic narrative, detailing not only what techniques to use but why they are chosen and how their data streams are logically interconnected to build an irrefutable structural proof. We will proceed from foundational mass and functional group analysis to the intricate mapping of the atomic framework, culminating in the definitive spatial arrangement provided by single-crystal X-ray analysis.

Part 1: The Integrated Spectroscopic Gauntlet

The primary, non-destructive phase of structural elucidation relies on a suite of spectroscopic techniques. Each method probes a different aspect of the molecule's physical properties, and together, they provide a composite, high-fidelity image of the molecular structure. The causality behind this multi-pronged approach is redundancy and cross-validation; a hypothesis generated from one technique must be corroborated by the others.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Causality: The initial step is to confirm the molecular formula (C₁₄H₁₂O₄). High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is superior to nominal mass techniques as it provides the exact mass with sufficient accuracy to yield a unique elemental composition. This immediately validates the molecular integrity of the sample. The subsequent fragmentation pattern in tandem MS (MS/MS) offers the first clues to the molecule's constituent parts.

Experimental Protocol (ESI-Q-ToF HRMS):

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization: Operate the ESI source in negative ion mode to deprotonate the acidic carboxylic acid and phenolic hydroxyl groups, expecting to observe the [M-H]⁻ ion.

-

Mass Analysis: Acquire the full scan spectrum on a Time-of-Flight (ToF) analyzer to determine the accurate mass of the molecular ion.

-

Fragmentation (MS/MS): Select the [M-H]⁻ ion (m/z 243.06) for collision-induced dissociation (CID) to generate a fragment ion spectrum.

Expected Data & Interpretation:

| Ion | Expected m/z (Exact Mass) | Interpretation |

| [M-H]⁻ | 243.0660 | The deprotonated molecular ion, confirming the elemental composition C₁₄H₁₁O₄⁻. |

| [M-H-CO₂]⁻ | 199.0765 | Loss of carbon dioxide (43.99 Da) from the carboxylate group, a characteristic fragmentation for benzoic acids. |

| C₇H₇⁺ (in positive mode) | 91.0548 | While operating in negative mode is primary, positive mode EI or APCI would show a prominent peak for the tropylium ion. This is a classic signature for a benzyl moiety, formed by cleavage of the ether bond.[3] |

| C₆H₅⁺ (in positive mode) | 77.0391 | A peak corresponding to the phenyl group can also be observed, often arising from the benzyl fragment.[4] |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid, powerful tool for identifying the specific functional groups present. The benzyloxy, hydroxyl, and carboxylic acid moieties each possess unique vibrational frequencies. The breadth and position of the O-H stretching bands are particularly diagnostic, revealing the extensive hydrogen bonding characteristic of carboxylic acids.[5][6]

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal to subtract atmospheric (H₂O, CO₂) absorbances.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| ~3300 - 2500 | O-H Stretch (Carboxyl) | A very broad and strong absorption band, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5][6][7] |

| ~3200 | O-H Stretch (Phenol) | A sharper, distinct peak for the phenolic hydroxyl group, which may be superimposed on the broader carboxyl O-H band. |

| ~3080 - 3030 | C-H Stretch (Aromatic) | Medium to weak bands confirming the presence of sp² C-H bonds on the aromatic rings.[5] |

| ~1700 - 1680 | C=O Stretch (Carboxyl) | A very strong, sharp absorption. Its position below 1700 cm⁻¹ is indicative of conjugation with the aromatic ring.[6] |

| ~1610, ~1500, ~1450 | C=C Stretch (Aromatic) | Multiple sharp bands of variable intensity, characteristic of the benzene ring skeleton. |

| ~1320 - 1210 | C-O Stretch | Strong bands associated with the C-O stretching of the carboxylic acid and the aryl ether linkage.[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map

Expertise & Causality: NMR is the cornerstone of structural elucidation. ¹H NMR reveals the number of distinct proton environments and their neighbor relationships (via spin-spin coupling), while ¹³C NMR maps the carbon skeleton. Advanced 2D NMR experiments (COSY, HSQC, HMBC) are then used to systematically connect these puzzle pieces into a complete, unambiguous covalent framework. The choice of a deuterated solvent like DMSO-d₆ is deliberate; its ability to form hydrogen bonds helps to resolve the exchangeable -OH and -COOH protons as distinct, observable signals.[8][9]

Experimental Protocol (Multinuclear NMR):

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Acquire a standard 1D proton spectrum.

-

¹³C{¹H} NMR: Acquire a proton-decoupled 1D carbon spectrum. A DEPT-135 experiment is also run to differentiate CH/CH₃ (positive) from CH₂ (negative) signals, while quaternary carbons are absent.

-

2D COSY: Acquire a ¹H-¹H Correlation Spectroscopy experiment to identify coupled proton networks.

-

2D HSQC: Acquire a ¹H-¹³C Heteronuclear Single Quantum Coherence experiment to correlate protons with their directly attached carbons.

-

2D HMBC: Acquire a ¹H-¹³C Heteronuclear Multiple Bond Correlation experiment to map long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting non-coupled spin systems.

Expected NMR Data Summary:

| Atom Label | ¹H Shift (ppm), Mult. | ¹³C Shift (ppm) | COSY Correlations | HMBC Correlations (Key) |

| 1 | - | ~113 | - | H3, H4, H6 |

| 2 | - | ~155 | - | H3, H4, H6, OH |

| 3 | ~7.0 (d) | ~118 | H4 | C1, C2, C4, C5 |

| 4 | ~7.3 (dd) | ~122 | H3, H6 | C2, C5, C6 |

| 5 | - | ~154 | - | H3, H4, H6, H8 |

| 6 | ~7.5 (d) | ~115 | H4 | C1, C2, C4, C5, C7 |

| 7 | - | ~172 | - | H6 |

| 8 | ~5.1 (s) | ~70 | - | C5, C9, C10/14 |

| 9 | - | ~137 | - | H8, H10/14 |

| 10/14 | ~7.4 (m) | ~128 | H11/13 | C8, C9, C12 |

| 11/13 | ~7.4 (m) | ~129 | H10/14, H12 | C9, C12 |

| 12 | ~7.35 (m) | ~128 | H11/13 | C10/14 |

| -OH | ~10.0 (s, br) | - | - | C1, C2, C3 |

| -COOH | >12.0 (s, br) | - | - | C1, C6, C7 |

(Note: Chemical shifts are predictive and may vary slightly. 'd' = doublet, 'dd' = doublet of doublets, 's' = singlet, 'm' = multiplet, 'br' = broad).

Visualizing the NMR Logic:

The HMBC data is the final arbiter that connects the isolated fragments (the salicylic acid ring and the benzyl group). The correlation between the benzylic protons (H8) and the salicylic ring carbon (C5) is the unequivocal link across the ether bond.

Part 2: The Definitive Proof - Single-Crystal X-ray Crystallography

Expertise & Causality: While the combined spectroscopic data provides a structure beyond a reasonable doubt, it remains a 2D representation inferred from indirect measurements. Single-crystal X-ray crystallography is the only technique that provides a direct, three-dimensional visualization of the molecule in the solid state. It confirms not only the covalent connectivity but also the precise bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonded dimer formation common to carboxylic acids.[10] This serves as the ultimate, self-validating system for structural verification.

Experimental Workflow:

Protocol Outline:

-

Crystal Growth: High-purity this compound is dissolved in a minimal amount of a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane). The solution is allowed to evaporate slowly and undisturbed over several days to weeks to yield diffraction-quality single crystals.

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen gas. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined using least-squares algorithms to achieve the best fit between the observed and calculated diffraction data.

Expected Outcome: The final output is a crystallographic information file (CIF) containing the precise XYZ coordinates of every atom in the asymmetric unit. This allows for the visualization of the molecule, confirming the 5-benzyloxy substitution pattern and revealing intermolecular hydrogen bonds, likely showing the classic centrosymmetric dimer formation between the carboxylic acid groups of two adjacent molecules.[10]

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is a clear demonstration of the power of an integrated analytical strategy. Mass spectrometry confirms the molecular formula. IR spectroscopy identifies the key functional groups. A comprehensive suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity, with the key HMBC correlation providing the lynchpin that connects the two aromatic systems. Finally, X-ray crystallography offers the ultimate, unambiguous confirmation of this structure in three-dimensional space. Each step validates the last, creating a self-consistent and irrefutable body of evidence that establishes the molecule's identity with the highest degree of scientific rigor.

References

-

IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Ir Spectrum For Benzoic Acid. (n.d.). Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

- Ghichi, N., et al. (n.d.). SYNTHESIS, CRYSTAL STRUCTURE, X-RAY STUDIES, DFT OPTIMIZATION AND EVALUATION IN VITRO OF (E)-5- (BENZYLOXY)-2-{[(4-. chem.uaic.ro. Retrieved January 2, 2026, from http://www.chem.uaic.ro/revchim/2019-67-1/31-38.pdf

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 2, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved January 2, 2026, from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved January 2, 2026, from [Link]

-

Hayashi, S., & Kimura, N. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. CORE. Retrieved January 2, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved January 2, 2026, from [Link]

-

Mori, M., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806. [Link]

-

ResearchGate. (n.d.). 1 H-NMR Spectrum of (B) 5-((4-carboxyphenyl) diazenyl)-2-hydroxy benzoic acid. Retrieved January 2, 2026, from [Link]

-

MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved January 2, 2026, from [Link]

-

AA Blocks. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

-

Save My Exams. (n.d.). Why might an organic compound show a peak at m/z 77 in mass spectrometry? Retrieved January 2, 2026, from [Link]

-

Mori, M., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. ResearchGate. [Link]

-

PubChem. (n.d.). 5-Benzyl-2-hydroxybenzoic acid. Retrieved January 2, 2026, from [Link]

-

MassBank. (n.d.). benzyl formate. Retrieved January 2, 2026, from [Link]

-

Singh, D., et al. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics (IJPAP), 61(9). [Link]

-

PubChem. (n.d.). 5-(Benzoylamino)-2-hydroxybenzoic acid. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (n.d.). Five benzoic acid derivatives: Crystallographic study using X-ray powder diffraction, electronic structure and molecular electrostatic potential calculation. Retrieved January 2, 2026, from [Link]

-

NIST WebBook. (n.d.). Benzyl alcohol. Retrieved January 2, 2026, from [Link]

-

chemconnections.org. (n.d.). Information from Mass Spectrometry. Retrieved January 2, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500). Retrieved January 2, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved January 2, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved January 2, 2026, from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-. Retrieved January 2, 2026, from [Link]

-

Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid. Retrieved January 2, 2026, from [Link]

-

Sohail, M., et al. (2023). Redetermined structure of 4-(benzyloxy)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, E79(Pt 10), 1011–1014. [Link]

-

The Royal Society of Chemistry. (2014). Supporting information NMR methodology for complex mixture 'separation'. Retrieved January 2, 2026, from [Link]

-

Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191. [Link]

-

ResearchGate. (n.d.). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. Retrieved January 2, 2026, from [Link]

Sources

- 1. This compound | C14H12O4 | CID 11817392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aablocks.com [aablocks.com]

- 3. chemconnections.org [chemconnections.org]

- 4. tutorchase.com [tutorchase.com]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

5-(Benzyloxy)-2-hydroxybenzoic acid mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 5-(Benzyloxy)-2-hydroxybenzoic acid

This compound is a derivative of salicylic acid, a class of compounds with a long history in medicine. While the precise mechanism of action for this specific molecule is not extensively documented in publicly available research, its structural similarity to other well-characterized salicylates allows for the formulation of a well-grounded hypothesis. This guide will delve into the proposed mechanism of action of this compound, focusing on its likely role as a prodrug and the subsequent activities of its primary metabolite.

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the theoretical framework, supporting evidence from related compounds, and detailed experimental protocols to validate the proposed mechanisms.

PART 1: The Prodrug Hypothesis: Metabolic Activation

It is hypothesized that this compound functions as a prodrug, undergoing metabolic conversion to its active form, 2,5-dihydroxybenzoic acid, more commonly known as gentisic acid. The benzyloxy group is likely cleaved in vivo, a common metabolic reaction for benzyl-protected compounds.[1][2][3] This biotransformation is anticipated to occur primarily in the liver, catalyzed by cytochrome P450 (CYP) enzymes.[4]

The rationale for this hypothesis is twofold:

-

The presence of the benzyloxy group may enhance the compound's bioavailability.

-

Gentisic acid is a known metabolite of aspirin and possesses established anti-inflammatory and antioxidant properties.[5][6]

Caption: Proposed metabolic activation of this compound.

PART 2: Core Mechanism of Action of the Active Metabolite (Gentisic Acid)

The therapeutic effects of this compound are likely attributable to the biological activities of its metabolite, gentisic acid. The primary mechanisms of action of gentisic acid are its anti-inflammatory and antioxidant effects.

Anti-inflammatory Effects: Inhibition of Prostaglandin Synthesis

Gentisic acid, like other salicylates, is known to inhibit the activity of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—potent mediators of inflammation and pain.[7][8] While some salicylates show limited direct inhibition of purified COX enzymes, they can suppress prostaglandin synthesis in intact cells, potentially by inhibiting COX-2 gene transcription.[8]

The arachidonic acid cascade, depicted below, illustrates the central role of COX enzymes in inflammation. By inhibiting these enzymes, gentisic acid can reduce the production of pro-inflammatory prostaglandins.

Caption: Inhibition of the arachidonic acid cascade by gentisic acid.

Antioxidant Properties: Radical Scavenging and Metal Chelation

Gentisic acid is a potent antioxidant.[9][10][11] Its antioxidant activity stems from its ability to donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cellular components.[10] The phenoxyl radical formed is relatively stable and less reactive. Furthermore, the ortho-hydroxy structure of gentisic acid may allow it to chelate metal ions, which can catalyze the formation of reactive oxygen species.[12]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. In vitro hepatic microsomal metabolism of N-benzyl-N-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of cyclooxygenase mediated by electrochemical oxidation of gentisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. Antioxidant activity and free radical scavenging reactions of gentisic acid: in-vitro and pulse radiolysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antioxidant activity and mechanism of inhibitory action of gentisic and α-resorcylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to 5-(Benzyloxy)-2-hydroxybenzoic Acid: From Discovery to Application

This guide provides a comprehensive technical overview of 5-(Benzyloxy)-2-hydroxybenzoic acid, a salicylic acid derivative of significant interest in medicinal chemistry and drug development. We will explore its historical context within the broader family of salicylates, detail its chemical synthesis and properties, and illuminate its contemporary applications as a key intermediate in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile molecule.

Introduction and Historical Context

This compound belongs to the salicylate family, a class of compounds with a rich history rooted in natural medicine. The journey of salicylates began with the use of willow bark, a natural source of salicin, by ancient civilizations for its analgesic and antipyretic properties.[1][2] This culminated in the 19th century with the isolation of salicylic acid and its subsequent industrial synthesis via the Kolbe-Schmitt reaction.[1] However, the therapeutic use of salicylic acid was hampered by gastric irritation, which led to the development of its acetylated derivative, acetylsalicylic acid (Aspirin), by Felix Hoffmann at Bayer in 1897.[2][3][4]

The story of Aspirin underscores a fundamental principle in drug development: the modification of a core chemical scaffold to enhance efficacy and improve safety profiles. This compound is a modern embodiment of this principle. It is a derivative of 2,5-dihydroxybenzoic acid (gentisic acid), itself a minor metabolite of aspirin.[5] The introduction of the bulky, lipophilic benzyloxy group at the 5-position is a strategic chemical modification. This group serves two primary purposes: it acts as a protecting group, allowing for selective reactions at other sites on the molecule, and it modifies the compound's physicochemical properties, which can be leveraged to enhance bioavailability and target engagement in drug design. While the specific discovery of this compound is not prominently documented in seminal historical texts, its emergence is a logical progression in the synthetic exploration of the salicylate scaffold for medicinal chemistry.

Physicochemical Properties and Characterization

A clear understanding of a molecule's properties is fundamental to its application. This compound is a white to off-white solid. Its key identifiers and computed properties are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | 2-hydroxy-5-(phenylmethoxy)benzoic acid | [6] |

| CAS Number | 16094-44-3 | [6][7] |

| Molecular Formula | C₁₄H₁₂O₄ | [6][7] |

| Molecular Weight | 244.24 g/mol | [6] |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)C(=O)O | [7] |

| XLogP3 | 4 | [8] |

| Hydrogen Bond Donors | 2 | [8] |

| Hydrogen Bond Acceptors | 4 | [8] |

| Rotatable Bond Count | 4 | [8] |

Synthesis and Mechanism

The primary route for the synthesis of this compound is the selective O-benzylation of 2,5-dihydroxybenzoic acid (gentisic acid). This reaction is an example of the Williamson ether synthesis. The key challenge is the regioselective benzylation of the hydroxyl group at the C5 position over the more acidic hydroxyl group at the C2 position.

The selectivity is achieved due to the electronic properties of the starting material. The C2-hydroxyl group is ortho to the carboxylic acid and is involved in strong intramolecular hydrogen bonding. This reduces its nucleophilicity compared to the C5-hydroxyl group, making the latter more available for alkylation.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Selective Benzylation of 2,5-Dihydroxybenzoic Acid

This protocol is a representative procedure based on standard Williamson ether synthesis conditions, adapted for this specific transformation.

Materials:

-

2,5-Dihydroxybenzoic acid (1.0 eq)

-

Benzyl bromide (1.0-1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)

-

N,N-Dimethylformamide (DMF) or Acetone (anhydrous)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dihydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

-

Add anhydrous DMF (or acetone) to the flask to create a stirrable suspension.

-

Slowly add benzyl bromide (1.0-1.2 eq) to the mixture at room temperature.

-

Heat the reaction mixture to 60-80°C and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl. This protonates the carboxylic acid and any unreacted phenoxide.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Self-Validation: The purity of the final product should be confirmed using standard analytical techniques. ¹H NMR spectroscopy should show characteristic peaks for the aromatic protons, the benzylic CH₂ protons (typically a singlet around 5.0 ppm), and the disappearance of one of the phenolic -OH peaks from the starting material. Mass spectrometry should confirm the expected molecular weight of 244.24 g/mol .

Applications in Drug Discovery and Medicinal Chemistry

The primary value of this compound lies in its role as a versatile building block for more complex molecules with therapeutic potential. The benzyloxy group serves as a protecting group for the 5-hydroxyl, allowing chemists to selectively manipulate the carboxylic acid or the 2-hydroxyl group.

Intermediate for HIV-1 Integrase Inhibitors

A significant application of this compound is in the development of inhibitors for HIV-1 integrase. This viral enzyme is essential for the replication of HIV by inserting the viral DNA into the host cell's genome. A key publication in this area highlights the use of the salicylate scaffold in designing such inhibitors.[8] The 2-hydroxybenzoic acid moiety is crucial for chelating magnesium ions in the enzyme's active site, which is essential for its inhibitory activity.

Caption: Role of the compound in developing HIV-1 integrase inhibitors.

In this context, this compound is used as a starting material. The carboxylic acid is typically coupled with other fragments to build the desired molecule. The benzyloxy group masks the 5-hydroxyl group during these synthetic steps. In the final stages, the benzyl group is removed, often by catalytic hydrogenolysis, to reveal the free hydroxyl group, which may be important for target binding or for improving the pharmacological properties of the final compound.

Scaffold for Other Biologically Active Molecules

The underlying 5-hydroxysalicylic acid structure is a privileged scaffold in medicinal chemistry. Derivatives have been investigated for a range of biological activities, including analgesic and anti-inflammatory properties, often by targeting cyclooxygenase (COX) enzymes.[9] Furthermore, hydroxybenzoic acids, in general, are known to possess antimicrobial and antioxidant properties.[10] The use of this compound allows for the strategic and controlled synthesis of novel derivatives of this scaffold for screening against various therapeutic targets.

Conclusion

This compound stands as a testament to the enduring legacy of salicylate chemistry. While not a therapeutic agent itself, it is a crucial and sophisticated intermediate that enables the synthesis of complex and potentially life-saving drugs. Its preparation via selective benzylation of gentisic acid highlights key principles of organic synthesis, such as regioselectivity and the use of protecting groups. Its application in the design of HIV-1 integrase inhibitors showcases its importance in modern, structure-based drug discovery. As researchers continue to explore the vast chemical space around the salicylate scaffold, the utility and importance of this compound in developing the next generation of therapeutics is assured.

References

-

The Natural Origins and Industrial Synthesis of Salicylic Acid: A Chemical Journey. (URL: [Link])

-

Mahdi, J. G., Mahdi, A. J., & Bowen, I. D. (2021). Historical perspective of aspirin: A journey from discovery to clinical practice Ancient and modern history. Journal of Clinical and Diagnostic Research, 15(7). (URL: [Link])

-

Consensus. Thread - Was salicylic acid the first form of aspirin?. (URL: [Link])

-

Wikipedia. History of aspirin. (URL: [Link])

-

Duke University Library Exhibits. ASPIRIN SYNTHESIS · The History of Aspirin. (URL: [Link])

-

PubChem. This compound. (URL: [Link])

-

Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806. (URL: [Link])

-

AA Blocks. 16094-44-3 | MFCD11543482 | this compound. (URL: [Link])

-

Wikipedia. Gentisic acid. (URL: [Link])

-

Multi-Arc Scientific Coatings. Patents Assigned to Multi-Arc Scientific Coatings. (URL: [Link])

-

PubChem. 2,5-Dihydroxybenzoic acid. (URL: [Link])

-

ResearchGate. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (URL: [Link])

-

National Center for Biotechnology Information. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. (URL: [Link])

- Google Patents. US2547241A - Gentisic acid and its alkali metal and ammonium salts. (URL: )

-

Organic Syntheses. 3,5-Dihydroxybenzoic acid. (URL: [Link])

-

RSC Education. The preparation of 2-hydroxybenzoic acid | 16–18 years. (URL: [Link])

-

da Silva, C. B. R., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(22), 7599. (URL: [Link])

-

Patsnap Synapse. What is Benzoic Acid used for?. (URL: [Link])

-

National Center for Biotechnology Information. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. (URL: [Link])

-

Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. (URL: [Link])

-

ResearchGate. O-Benzylation of Carboxylic Acids Using 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) under Acidic or Thermal Conditions. (URL: [Link])

- Google Patents. US4996354A - Preparation of 2,4-dihydroxybenzoic acid. (URL: )

Sources

- 1. nbinno.com [nbinno.com]

- 2. Historical perspective of aspirin: A journey from discovery to clinical practice Ancient and modern history - PMC [pmc.ncbi.nlm.nih.gov]

- 3. History of aspirin - Wikipedia [en.wikipedia.org]

- 4. ASPIRIN SYNTHESIS · The History of Aspirin · Duke University Library Exhibits [exhibits.library.duke.edu]

- 5. Gentisic acid - Wikipedia [en.wikipedia.org]

- 6. This compound | C14H12O4 | CID 11817392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 16094-44-3 | RAA09444 [biosynth.com]

- 8. aablocks.com [aablocks.com]

- 9. mdpi.com [mdpi.com]

- 10. What is Benzoic Acid used for? [synapse.patsnap.com]

An In-Depth Technical Guide to 5-(Benzyloxy)-2-hydroxybenzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Chemical and Pharmaceutical Sciences

5-(Benzyloxy)-2-hydroxybenzoic acid, a derivative of salicylic acid, is a molecule of significant interest in the fields of medicinal chemistry and material science. Its structure, featuring a benzoic acid core with a hydroxyl group at the 2-position and a benzyloxy group at the 5-position, provides a unique combination of functionalities that make it a valuable intermediate in the synthesis of a wide range of complex molecules. The presence of the benzyl group is often employed to enhance bioavailability in drug design, while the salicylic acid moiety is a well-established pharmacophore with a long history in therapeutic development. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its role in drug discovery and materials innovation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in research and development. These properties dictate its solubility, reactivity, and suitability for various applications.

| Property | Value | Source |

| CAS Number | 16094-44-3 | [1] |

| Molecular Formula | C₁₄H₁₂O₄ | [1] |

| Molecular Weight | 244.24 g/mol | [1] |

| IUPAC Name | 2-hydroxy-5-(phenylmethoxy)benzoic acid | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Not explicitly stated in search results | |

| Solubility | Slightly soluble in water, more soluble in polar organic solvents like alcohols and acetone. | |

| Flash Point | 166 °C |

Synthesis and Characterization

The synthesis of this compound typically involves the selective protection of one of the hydroxyl groups of a dihydroxybenzoic acid precursor, followed by any necessary functional group manipulations. A common and logical starting material is 2,5-dihydroxybenzoic acid (gentisic acid).

General Synthetic Approach: Selective Benzylation

The key challenge in the synthesis of this compound from 2,5-dihydroxybenzoic acid lies in the selective benzylation of the hydroxyl group at the 5-position over the more acidic hydroxyl group at the 2-position, which is adjacent to the carboxylic acid.

A plausible synthetic route, based on established organic chemistry principles, is outlined below. This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

To prevent unwanted side reactions, the carboxylic acid group of 2,5-dihydroxybenzoic acid is often protected, typically as an ester (e.g., methyl or ethyl ester).

This is the most critical step. The difference in acidity between the two hydroxyl groups can be exploited for selective protection. The 2-hydroxyl group, being part of a salicylic acid moiety, is more acidic and can be selectively deprotonated with a weaker base. The less acidic 5-hydroxyl group can then be benzylated under appropriate conditions. A common method for benzylation is the Williamson ether synthesis.[2]

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized as needed.

Materials:

-

2,5-Dihydroxybenzoic acid

-

Methanol (or Ethanol)

-

Thionyl chloride (or Sulfuric acid as catalyst)

-

Benzyl bromide

-

Potassium carbonate (or another suitable base)

-

Acetone (or another suitable solvent)

-

Hydrochloric acid

-

Sodium hydroxide

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Esterification of 2,5-dihydroxybenzoic acid:

-

Dissolve 2,5-dihydroxybenzoic acid in an excess of methanol.

-

Slowly add thionyl chloride dropwise at 0 °C.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl 2,5-dihydroxybenzoate.

-

-

Selective Benzylation:

-

Dissolve the methyl 2,5-dihydroxybenzoate in a suitable solvent such as acetone.

-

Add a mild base, such as potassium carbonate, in a quantity sufficient to deprotonate the more acidic 2-hydroxyl group.

-

Add benzyl bromide to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Filter off the inorganic salts and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to isolate methyl 5-(benzyloxy)-2-hydroxybenzoate.

-

-

Hydrolysis of the Ester:

-

Dissolve the purified methyl 5-(benzyloxy)-2-hydroxybenzoate in a mixture of methanol and aqueous sodium hydroxide solution.

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain this compound.

-

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

-

Melting Point Analysis: To assess purity.

Potential Pharmacological Applications and Mechanism of Action

While specific biological data for this compound is limited in the public domain, its structural similarity to other well-studied hydroxybenzoic acid derivatives allows for the inference of its potential pharmacological activities. The primary areas of interest are its anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity

Derivatives of salicylic acid are renowned for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. It is plausible that this compound and its derivatives could act as non-steroidal anti-inflammatory drugs (NSAIDs). The addition of a benzyl group may enhance selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with traditional NSAIDs.[3][4]

Caption: Proposed mechanism of anti-inflammatory action.

Cytotoxic and Anticancer Potential

Phenolic acids, including hydroxybenzoic acids, have demonstrated cytotoxic effects against various cancer cell lines.[5] Their mechanisms of action are often multifactorial and can involve the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways involved in cancer progression. The lipophilic benzyl group in this compound may facilitate its transport across cell membranes, potentially enhancing its cytotoxic activity compared to its non-benzylated counterpart.

Applications in Material Science

Hydroxybenzoic acids are valuable monomers in the synthesis of high-performance polymers, particularly aromatic polyesters and liquid crystal polymers (LCPs).[6][7][8] These materials are known for their exceptional thermal stability, mechanical strength, and chemical resistance.

Polyester Synthesis

This compound can potentially be used as a monomer in the synthesis of polyesters through polycondensation reactions. The presence of both a hydroxyl and a carboxylic acid group allows it to undergo self-polymerization or copolymerization with other monomers. The bulky benzyloxy group would likely influence the polymer's properties, such as its solubility, glass transition temperature, and crystallinity.

Caption: General workflow for polyester synthesis.

Liquid Crystal Polymers

The rigid, rod-like structure of the hydroxybenzoic acid moiety is a key feature for the formation of liquid crystalline phases. The introduction of a flexible benzyloxy side group could be used to tune the mesophase behavior and processing characteristics of LCPs. By copolymerizing this compound with other mesogenic monomers, it may be possible to create novel LCPs with tailored properties for applications in electronics, aerospace, and other high-tech industries.[9][10][11][12]

Conclusion

This compound is a versatile and valuable chemical entity with significant potential in both medicinal chemistry and material science. Its synthesis, while requiring careful control of selectivity, is achievable through established organic chemistry methodologies. While specific biological data for this compound is not yet widely available, its structural features suggest promising anti-inflammatory and cytotoxic activities that warrant further investigation. Furthermore, its potential as a monomer for high-performance polymers, including liquid crystal polymers, opens up avenues for the development of advanced materials with unique properties. This guide serves as a foundational resource for researchers and scientists interested in exploring the diverse applications of this intriguing molecule.

References

Sources

- 1. This compound | C14H12O4 | CID 11817392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US3759870A - Polyester based on hydroxybenzoic acids - Google Patents [patents.google.com]

- 8. US3039994A - Polyesters of hydroxybenzoic acids - Google Patents [patents.google.com]

- 9. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Spectroscopic Analysis of 5-(Benzyloxy)-2-hydroxybenzoic Acid: A Technical Guide

This guide provides an in-depth technical analysis of the spectroscopic data for 5-(Benzyloxy)-2-hydroxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Understanding its structural features through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) is crucial for researchers, scientists, and professionals in drug development to ensure purity, confirm identity, and understand its chemical behavior.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₄H₁₂O₄ and a molecular weight of 244.24 g/mol , belongs to the class of substituted benzoic acids.[1] The presence of a hydroxyl group, a carboxylic acid, and a benzyloxy ether functional group on the aromatic ring gives this molecule distinct chemical properties and reactivity. Accurate and comprehensive spectroscopic characterization is the cornerstone of its application in research and development, providing irrefutable evidence of its molecular structure and purity. This guide will dissect the expected and observed data from ¹H NMR, ¹³C NMR, IR, and MS analyses, offering insights into the interpretation of these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, we can piece together the molecular puzzle.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is anticipated to display a series of distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | > 10.0 | Singlet (broad) | 1H |

| -OH | ~9.0 - 10.0 | Singlet (broad) | 1H |

| Aromatic (Salicylic acid ring) | 6.8 - 7.5 | Multiplet | 3H |

| Aromatic (Benzyl ring) | 7.2 - 7.5 | Multiplet | 5H |

| -CH₂- | ~5.1 | Singlet | 2H |

Interpretation and Causality:

-

Carboxylic Acid and Hydroxyl Protons: The protons of the carboxylic acid and hydroxyl groups are highly deshielded due to the electronegativity of the attached oxygen atoms and their acidic nature. They typically appear as broad singlets and their chemical shifts can be highly dependent on the solvent and concentration due to hydrogen bonding.

-

Aromatic Protons: The protons on the salicylic acid ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The exact chemical shifts and coupling constants will depend on the electronic effects of the hydroxyl, carboxylic acid, and benzyloxy groups. The five protons of the benzyl group will appear as a complex multiplet in the aromatic region.

-

Methylene Protons: The two protons of the methylene bridge (-CH₂-) in the benzyloxy group are chemically equivalent and are not adjacent to any other protons, hence they are expected to appear as a sharp singlet. Their position around 5.1 ppm is characteristic for protons attached to a carbon adjacent to an oxygen atom and an aromatic ring.

Experimental Protocol for ¹H NMR:

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.6 mL) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (δ = 0.00 ppm). The spectrum is then acquired on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

Workflow for ¹H NMR Data Acquisition and Analysis:

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion: A Cohesive Spectroscopic Portrait

The combined application of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. Each technique offers a unique piece of the structural puzzle, and their collective interpretation allows for the unambiguous confirmation of the molecule's identity and purity. This guide serves as a foundational resource for scientists and researchers, enabling them to confidently utilize and interpret the spectroscopic data of this important chemical compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

-

AA Blocks. This compound. [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-(Benzyloxy)-2-hydroxybenzoic acid

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(Benzyloxy)-2-hydroxybenzoic acid (also known as 5-Benzyloxysalicylic acid), a key intermediate in pharmaceutical synthesis. A thorough review of available literature indicates a scarcity of specific quantitative solubility data for this compound. Consequently, this guide establishes a foundational understanding by extrapolating from the known behavior of its parent molecules, benzoic acid and salicylic acid, and provides a robust, standardized experimental protocol for researchers to determine its solubility in various solvents. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's physicochemical properties to enable applications in formulation, purification, and reaction chemistry.

Introduction

This compound (CAS No. 16094-44-3) is a derivative of salicylic acid featuring a benzyl ether linkage at the 5-position.[1][2] Its structure, which combines a carboxylic acid, a hydroxyl group, and a significant hydrophobic benzyloxy moiety, suggests a complex solubility profile. Understanding this profile is critical for its practical application. Solubility dictates the choice of solvents for synthesis, purification (e.g., crystallization), and formulation, directly impacting process efficiency, yield, and bioavailability in potential pharmaceutical applications.

This guide will first delve into the theoretical principles governing the solubility of this molecule. It will then present a detailed, industry-standard experimental workflow for determining thermodynamic solubility. Finally, it will discuss the expected solubility behavior in different solvent classes based on structural analogy and physicochemical principles.

Theoretical Framework for Solubility

The solubility of this compound is governed by the interplay of its distinct structural features:

-

Polar Functional Groups: The carboxylic acid (-COOH) and hydroxyl (-OH) groups are polar and capable of acting as both hydrogen bond donors and acceptors.[3] These groups promote interaction with polar solvents, particularly water, alcohols, and other protic solvents.

-

Aromatic Rings: The molecule contains two benzene rings—one from the salicylic acid core and one from the benzyl group. These large, nonpolar structures contribute to significant hydrophobic character, favoring solubility in nonpolar or moderately polar organic solvents through van der Waals forces.[4]

-

Ionization (pH-Dependence): As a carboxylic acid, the compound's solubility in aqueous media is highly dependent on pH. In basic solutions, the carboxylic acid deprotonates to form a carboxylate salt, which is significantly more polar and water-soluble than the neutral acid form.[5][6]

The overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. Based on the "like dissolves like" principle, solvents that can effectively interact with both the polar functional groups and the nonpolar rings will be the most effective.

Experimental Determination of Thermodynamic Solubility

To address the lack of published quantitative data, a robust and reproducible method is required. The Shake-Flask Method is the gold standard for determining equilibrium (thermodynamic) solubility and is recommended by the OECD Test Guideline 105.[7][8][9][10] This method ensures that the solvent is truly saturated with the solute, providing a reliable measure of its maximum solubility at a given temperature.

Standard Protocol: OECD 105 Shake-Flask Method

This protocol describes the steps to determine the solubility of this compound at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (powdered)

-

Solvent of interest (e.g., water, ethanol, acetone, ethyl acetate)

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Step-by-Step Procedure:

-

Preparation: Add an excess amount of powdered this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[11]

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly seal the vials and place them in a temperature-controlled orbital shaker (e.g., at 25 °C). Agitate the mixture for a sufficient duration to reach equilibrium. A minimum of 24-48 hours is recommended, with periodic checks to confirm that the concentration is no longer changing.[12][13][14][15]

-

Phase Separation: After equilibration, allow the vials to stand at the test temperature to let undissolved solids settle. Centrifuge the vials at the same temperature to further separate the solid and liquid phases.

-

Sampling: Carefully withdraw a sample from the clear supernatant. To remove any remaining microscopic particles, immediately filter the sample using a syringe filter chemically compatible with the solvent.

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical instrument.

-